2-Propenal, 3-(4-nitrophenyl)-

Description

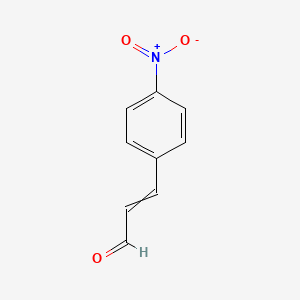

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGQVMMYDWQDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061932 | |

| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-79-8 | |

| Record name | 4-Nitrocinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1734-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for 2-Propenal, 3-(4-nitrophenyl)-

The most direct and widely employed methods for the synthesis of 2-Propenal, 3-(4-nitrophenyl)- begin with readily available nitroaromatic compounds. These approaches are favored for their efficiency and convergence.

Approaches from Nitroaromatic Precursors

The primary and most classical approach for synthesizing 2-Propenal, 3-(4-nitrophenyl)- is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens with an aliphatic aldehyde or ketone that possesses α-hydrogens. In this specific synthesis, 4-nitrobenzaldehyde (B150856) serves as the aromatic aldehyde precursor, and acetaldehyde (B116499) provides the enolizable component.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol (B145695) or a mixture of ethanol and water. The base abstracts an acidic α-hydrogen from acetaldehyde to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, often spontaneously or upon gentle heating, to yield the thermodynamically stable conjugated system of 2-Propenal, 3-(4-nitrophenyl)-. The presence of the nitro group on the benzaldehyde (B42025) ring can influence the reaction rate and yield.

| Precursors | Catalyst/Base | Solvent | Product | Yield (%) |

| 4-Nitrobenzaldehyde, Acetaldehyde | Sodium Hydroxide | Ethanol/Water | 2-Propenal, 3-(4-nitrophenyl)- | Typically high |

| 4-Nitrobenzaldehyde, Acetone (B3395972) | Sodium Hydroxide | Ethanol/Water | 1-(4-Nitrophenyl)-1-buten-3-one | Varies |

This table presents a generalized representation of the Claisen-Schmidt condensation for the synthesis of nitrophenyl propenal systems. Actual yields may vary based on specific reaction conditions.

Olefinic Bond Formation Strategies

Alternative strategies for the construction of the crucial carbon-carbon double bond in 2-Propenal, 3-(4-nitrophenyl)- include the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These methods offer excellent control over the location of the double bond.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). organic-chemistry.orglumenlearning.comwikipedia.orglibretexts.org To synthesize 2-Propenal, 3-(4-nitrophenyl)-, 4-nitrobenzaldehyde would be reacted with an appropriate phosphorus ylide derived from a two-carbon synthon that can be converted to an aldehyde, such as an acetal-protected haloethane. The ylide is typically generated by treating a phosphonium (B103445) salt with a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide. lumenlearning.comalfa-chemistry.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. alfa-chemistry.comwikipedia.orgnrochemistry.comorganic-chemistry.org This method is often preferred due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate (B84403) byproduct. For the synthesis of 2-Propenal, 3-(4-nitrophenyl)-, 4-nitrobenzaldehyde would be treated with a phosphonate ester ylide designed to introduce the propenal moiety. The HWE reaction generally favors the formation of the (E)-alkene, which corresponds to the trans isomer of the target compound. wikipedia.orgorganic-chemistry.org

| Reaction | Carbonyl Compound | Ylide/Phosphonate | Key Features |

| Wittig Reaction | 4-Nitrobenzaldehyde | Acetaldehyde-derived phosphorus ylide | Forms C=C bond; stereoselectivity can be controlled. organic-chemistry.orglumenlearning.com |

| Horner-Wadsworth-Emmons | 4-Nitrobenzaldehyde | Acetaldehyde-derived phosphonate ester | High (E)-alkene selectivity; water-soluble byproduct. alfa-chemistry.comwikipedia.orgnrochemistry.com |

This table outlines the application of Wittig and HWE reactions for the synthesis of the target molecule.

Aldehyde Functionalization Techniques

While less common for the direct synthesis of this specific compound, general aldehyde functionalization techniques could theoretically be applied. These methods would involve creating the 3-(4-nitrophenyl)propene backbone first, followed by the introduction of the aldehyde functionality. However, for a simple molecule like 2-Propenal, 3-(4-nitrophenyl)-, methods starting with the aldehyde precursor (4-nitrobenzaldehyde) are significantly more straightforward and efficient.

Synthesis of Structurally Related Nitrophenyl Propenals and Derivatives

The synthetic principles applied to 2-Propenal, 3-(4-nitrophenyl)- can be extended to its positional isomers and substituted analogs.

Synthesis of Positional Isomers (e.g., 2-(2-nitrophenyl)propenal)

The synthesis of positional isomers, such as 2-(2-nitrophenyl)propenal, follows a similar logic. The key precursor for this isomer is 2-nitrobenzaldehyde (B1664092). The synthesis of 2-nitrobenzaldehyde itself can be achieved through the oxidation of 2-nitrotoluene (B74249) under various conditions. Once 2-nitrobenzaldehyde is obtained, it can be subjected to a Claisen-Schmidt condensation with acetaldehyde in the presence of a base to yield 2-(2-nitrophenyl)propenal. Wittig or HWE reactions with 2-nitrobenzaldehyde are also viable routes.

| Isomer | Precursor Aldehyde | Synthetic Method |

| 2-(2-nitrophenyl)propenal | 2-Nitrobenzaldehyde | Claisen-Schmidt Condensation |

| 3-(3-nitrophenyl)propenal | 3-Nitrobenzaldehyde | Claisen-Schmidt Condensation |

This table illustrates the synthesis of positional isomers based on the corresponding nitrobenzaldehyde precursor.

Synthesis of Halogenated or Substituted Propenal Analogs (e.g., 3-chloro-3-(4-fluorophenyl)-2-propenal; (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal)

The synthesis of halogenated or otherwise substituted propenal analogs often requires different strategic considerations.

For the synthesis of compounds like (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal , the Vilsmeier-Haack reaction is a particularly useful method. nrochemistry.comsemanticscholar.orgwikipedia.orgchemistrysteps.comorganic-chemistry.orgijpcbs.comscirp.orgresearchgate.net This reaction typically involves the formylation of an activated substrate using a Vilsmeier reagent, which is a chloroiminium salt generated from a substituted amide (like dimethylformamide) and phosphorus oxychloride. nrochemistry.comwikipedia.orgchemistrysteps.com In the context of synthesizing α-chloro-α,β-unsaturated aldehydes, the Vilsmeier-Haack reaction can be applied to appropriately substituted precursors. The reaction of an aryl methyl ketone with the Vilsmeier reagent can lead to the formation of a 3-aryl-3-chloropropenal derivative. The stereochemistry of the resulting double bond can be influenced by the reaction conditions.

The synthesis of 3-chloro-3-(4-fluorophenyl)-2-propenal would likely involve a similar Vilsmeier-Haack approach, starting from 4-fluoroacetophenone. The resulting 3-chloro-3-(4-fluorophenyl)propenal could then potentially be nitrated, although regioselectivity would be a critical consideration. Alternatively, building the molecule from a pre-nitrated and fluorinated precursor would be a more controlled approach.

| Target Compound | Key Reaction | Starting Material (example) |

| (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal | Vilsmeier-Haack Reaction | 4-Nitroacetophenone |

| 3-chloro-3-(4-fluorophenyl)-2-propenal | Vilsmeier-Haack Reaction | 4-Fluoroacetophenone |

This table summarizes the synthetic approaches for halogenated propenal analogs.

Considerations of Stereoisomerism in Synthesis (E/Z Isomers)

The synthesis of 2-Propenal, 3-(4-nitrophenyl)-, also widely known as 4-nitrocinnamaldehyde (B167888), presents important considerations regarding stereoisomerism due to the presence of a carbon-carbon double bond in its structure. This structural feature gives rise to geometric isomers, specifically (E) and (Z) isomers, whose formation is dictated by the reaction mechanism and conditions.

The most common and industrially significant method for synthesizing 3-(4-nitrophenyl)-2-propenal is the Claisen-Schmidt condensation . This reaction is a type of crossed aldol (B89426) condensation that occurs between an aromatic aldehyde lacking α-hydrogens and an enolizable aldehyde or ketone. wikipedia.org In this specific synthesis, the precursor chemicals are 4-nitrobenzaldehyde and acetaldehyde.

The reaction is typically base-catalyzed, using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent like ethanol or methanol. gordon.edu The mechanism proceeds as follows:

A base abstracts an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate ion.

The enolate ion then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.

This nucleophilic addition forms an intermediate β-hydroxy aldehyde (aldol addition product).

Under the reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule) to form the more stable, conjugated α,β-unsaturated aldehyde system of 3-(4-nitrophenyl)-2-propenal. gordon.edu

The dehydration step creates the C=C double bond, which restricts rotation and leads to the possibility of E/Z isomerism.

(E)-isomer: The Entgegen (German for "opposite") isomer has the high-priority substituent groups on opposite sides of the double bond. For 3-(4-nitrophenyl)-2-propenal, the 4-nitrophenyl group on one carbon and the aldehyde group on the other are the highest priority groups, and in the (E)-isomer, they are positioned trans to each other. This configuration is generally more thermodynamically stable due to reduced steric hindrance.

(Z)-isomer: The Zusammen (German for "together") isomer has the high-priority groups on the same side of the double bond, in a cis configuration. This isomer is typically less stable and therefore less common as the major product in this type of condensation.

In practice, the Claisen-Schmidt condensation for this compound predominantly yields the more stable (E)-isomer . chemsynthesis.com This stereoselectivity is a common feature of such condensation reactions where the formation of the trans double bond is favored. The product is often referred to as (2E)-3-(4-nitrophenyl)-2-propenal or trans-4-nitrocinnamaldehyde. chemsynthesis.com

Distinguishing between the (E) and (Z) isomers can be accomplished using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the two vinylic protons on the C=C double bond is characteristically different for each isomer. For trans protons in an (E)-isomer, the J-value is typically larger (in the range of 12-18 Hz), whereas for cis protons in a (Z)-isomer, the value is smaller (6-12 Hz). creative-biostructure.com

| Parameter | Description |

| Product Compound | 2-Propenal, 3-(4-nitrophenyl)- |

| Synonyms | 4-Nitrocinnamaldehyde, p-Nitrocinnamaldehyde |

| CAS Number | 1734-79-8 chemsynthesis.com |

| Molecular Formula | C₉H₇NO₃ chemsynthesis.com |

| Molecular Weight | 177.16 g/mol chemsynthesis.com |

| Melting Point | 139-143 °C chemsynthesis.com |

| Primary Synthesis | Claisen-Schmidt Condensation wikipedia.org |

| Precursors | 4-nitrobenzaldehyde, Acetaldehyde |

| Isomerism Type | Geometric Isomerism (E/Z) |

| Predominant Isomer | (E)-3-(4-nitrophenyl)-2-propenal (trans) chemsynthesis.com |

Elucidation of Reaction Mechanisms and Organic Transformations

Michael Addition Reactions

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.org In the context of 2-propenal, 3-(4-nitrophenyl)-, the presence of the electron-withdrawing nitro group enhances the electrophilicity of the β-carbon, making it highly susceptible to attack by nucleophiles. libretexts.orgfiu.edu

Nucleophilic addition to the α,β-unsaturated system of 4-nitrocinnamaldehyde (B167888) typically results in 1,4-conjugate addition, also known as the Michael addition. libretexts.org This occurs when a nucleophile attacks the β-carbon of the unsaturated system. libretexts.org The reaction is thermodynamically favored due to the formation of a stronger C-C single bond at the expense of a C=C double bond. libretexts.org A wide array of nucleophiles, including enolates derived from β-diketones, β-keto esters, and malonic esters, can act as Michael donors. libretexts.org

For instance, the reaction of 4-nitrocinnamaldehyde with active methylene (B1212753) compounds like dimedone can lead to the formation of complex structures. Specifically, it is used in the preparation of 2,2'-[(E)-3-(4-nitrophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one). lookchem.com The general mechanism involves the deprotonation of the active methylene compound by a base to form a nucleophilic enolate, which then attacks the β-carbon of the 4-nitrocinnamaldehyde. alfa-chemistry.com Subsequent protonation and tautomerization yield the final product. libretexts.org

Theoretical studies involving the addition of a cyanide anion to model α,β-unsaturated carbonyl compounds have been used to understand the regioselectivity of these additions. fiu.edu While 1,4-addition is common, 1,2-addition (attack at the carbonyl carbon) can also occur. fiu.edu The regioselectivity is influenced by factors such as frontier orbital control (favoring 1,4-addition) and charge control (favoring 1,2-addition). fiu.edu

Organocatalysis has emerged as a powerful tool for effecting asymmetric Michael additions, providing enantiomerically enriched products. In the case of 4-nitrocinnamaldehyde, chiral secondary amines are commonly employed as organocatalysts. These catalysts react with the α,β-unsaturated aldehyde to form a nucleophilic enamine intermediate. This enamine then reacts with the Michael acceptor.

A notable example is the organocatalytic cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and 4-nitrocinnamaldehyde. beilstein-journals.orgresearchgate.net In this reaction, various secondary amines were screened as organocatalysts, with pyrrolidine (B122466) being identified as effective. beilstein-journals.org The reaction proceeds through an initial aza-Michael addition of the hydrazine (B178648) to the activated enamine of 4-nitrocinnamaldehyde, followed by an intramolecular hemiacetalization to furnish pyrazolidine (B1218672) derivatives with high diastereoselectivity. beilstein-journals.orgresearchgate.net Optimization of reaction conditions, including solvent and additives, has been explored to improve yields and stereoselectivities. beilstein-journals.org For instance, dichloromethane (B109758) was found to be the optimal solvent for the reaction between di-tert-butyl hydrazine-1,2-dicarboxylate and 4-nitrocinnamaldehyde. beilstein-journals.org

Another significant application is the organocatalytic enantioselective cascade Michael-alkylation reaction of 4-nitrocinnamaldehyde with bromomalonates. unl.pt This process, catalyzed by chiral diphenylprolinol TMS ether in the presence of a base like 2,6-lutidine, leads to the formation of chiral cyclopropanes with high enantioselectivity and diastereoselectivity. unl.pt

The following table summarizes the organocatalytic Michael additions involving 4-nitrocinnamaldehyde:

| Reaction Type | Nucleophile/Donor | Catalyst | Product | Key Findings |

|---|---|---|---|---|

| Cascade aza-Michael/hemiacetal | Disubstituted hydrazines | Pyrrolidine and other chiral secondary amines | Pyrazolidine derivatives | High diastereo- and enantioselectivity achievable. Dichloromethane is an effective solvent. beilstein-journals.orgresearchgate.net |

| Cascade Michael-alkylation | Bromomalonates | Chiral diphenylprolinol TMS ether | Chiral cyclopropanes | High enantio- and diastereoselectivities are obtained in the presence of a base. unl.pt |

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for constructing cyclic compounds. wikipedia.org 2-Propenal, 3-(4-nitrophenyl)- can participate in these reactions, primarily acting as the 2π-electron component (dienophile) in [4+2] cycloadditions or as a reactant in other cycloaddition pathways. wikipedia.orgorganic-chemistry.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgsigmaaldrich.com The aldehyde and the nitro group in 4-nitrocinnamaldehyde make it an activated dienophile, facilitating its reaction with electron-rich dienes. sigmaaldrich.com

While specific examples of Diels-Alder reactions with 4-nitrocinnamaldehyde as the dienophile are not extensively detailed in the provided context, the general principles apply. The reaction would proceed via a concerted mechanism, where the diene adds across the double bond of the 4-nitrocinnamaldehyde to form a cyclohexene (B86901) derivative. wikipedia.org The regioselectivity and stereoselectivity of the reaction would be governed by the frontier molecular orbitals of the diene and dienophile. organic-chemistry.org

Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also a possibility. wikipedia.org For example, the carbonyl group of 4-nitrocinnamaldehyde could potentially act as a dienophile in an oxo-Diels-Alder reaction to form dihydropyran rings. wikipedia.org

Photochemical [2+2] cycloadditions are reactions that occur upon irradiation with light, leading to the formation of four-membered rings. researchgate.net These reactions are particularly useful for the synthesis of cyclobutane (B1203170) derivatives. researchgate.netnih.gov While thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules, photochemical variants proceed through an excited state. nih.gov

For α,β-unsaturated carbonyl compounds like 4-nitrocinnamaldehyde, [2+2] photocycloaddition can occur with alkenes. researchgate.net These reactions can be promoted by direct irradiation or through the use of a photosensitizer. researchgate.netnih.gov For instance, the photodimerization of methyl 4-nitrocinnamate, a related derivative, has been studied to produce β-truxinate. researchgate.net This suggests that 4-nitrocinnamaldehyde could undergo similar photodimerization or react with other alkenes. The reaction mechanism often involves the formation of a triplet diradical intermediate. rsc.org

Recent advances have focused on visible-light-mediated and metal-free [2+2] photocycloadditions, employing organic photocatalysts. researchgate.netnih.gov These methods offer greener and more sustainable alternatives to traditional UV-light-induced reactions. nih.gov

Beyond the well-known Diels-Alder and [2+2] cycloadditions, 4-nitrocinnamaldehyde can participate in other cycloaddition pathways, often as part of a tandem or cascade reaction sequence.

One such pathway is the synthesis of 4-arylallylidenepyrazolone derivatives from the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-nitrocinnamaldehyde. researchgate.netsciforum.net This reaction can be catalyzed by L-proline or FeCl3 and shows a solvent-dependent formation of different isomers. researchgate.net The proposed mechanism involves a cascade of [5+1] double Michael reactions leading to spiro[cyclohexanone-pyrazolone] derivatives. researchgate.net

Another example is the synthesis of 4H-pyran derivatives through a one-pot, three-component reaction of an aldehyde (like 4-nitrocinnamaldehyde), malononitrile, and a 1,3-dicarbonyl compound. nih.govmdpi.comscielo.br The mechanism typically starts with a Knoevenagel condensation between the aldehyde and malononitrile. alfa-chemistry.commdpi.com The resulting intermediate then undergoes a Michael addition with the 1,3-dicarbonyl compound, followed by intramolecular cyclization to afford the 4H-pyran ring. mdpi.com Natural polymers like sodium alginate have been used as green organocatalysts for this transformation. nih.gov

The following table provides a summary of these other cycloaddition pathways:

| Reaction Pathway | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Synthesis of 4-arylallylidenepyrazolones | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, 4-nitrocinnamaldehyde | L-proline or FeCl3 | 4-Arylallylidenepyrazolone derivatives |

| Synthesis of 4H-pyrans | 4-nitrocinnamaldehyde, malononitrile, 1,3-dicarbonyl compound | Sodium alginate, DBSA, etc. | 2-Amino-3-cyano-4-(4-nitrophenyl)-4H-pyran derivatives |

Reductive and Oxidative Transformations

The selective transformation of the aldehyde and nitro functional groups, as well as the oxidation of the propenal moiety, are crucial for synthesizing a variety of valuable organic compounds.

The selective reduction of either the aldehyde or the nitro group in 3-(4-nitrophenyl)-2-propenal is a key strategy for creating diverse molecular architectures. The choice of reducing agent and reaction conditions dictates the outcome of the reaction. For instance, the use of sodium borohydride (B1222165) (NaBH4) can lead to the reduction of the aldehyde. However, this can sometimes be accompanied by rearrangements, which can be suppressed by the addition of a weak acid like acetic acid. nih.gov

An increase in temperature when using isopropanol (B130326) as a solvent can facilitate the reversible reduction of the aldehyde to an alcohol. lookchem.com Similarly, increasing the base concentration in ethanol (B145695) can also promote the selective reduction of the aldehyde group. lookchem.com These methods provide pathways to selectively obtain the corresponding alcohol while leaving the nitro group intact.

The propenal moiety of 3-(4-nitrophenyl)-2-propenal is susceptible to oxidation, leading to the formation of carboxylic acids or other oxidized products. Various oxidizing agents can be employed to achieve this transformation. For example, oxidation of the related 2-(2-nitrophenyl)-1,3-propanediol with reagents like sodium periodate (B1199274) in the presence of ruthenium dioxide or with chromic acid yields 2-nitrobenzoic acid, demonstrating the oxidation of a related system. oup.com

Catalytic oxidation is another effective method. Nickel(II)-Schiff base complexes have been shown to catalyze the oxidation of alcohols to carbonyls, and similar principles can be applied to the oxidation of the aldehyde group in the propenal moiety. researchgate.net Furthermore, the oxidation of related arylpropenes to cinnamaldehydes has been achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

| Transformation | Reagent/Catalyst | Conditions | Product |

| Selective Aldehyde Reduction | Isopropanol | Increased Temperature | 3-(4-nitrophenyl)-2-propen-1-ol |

| Selective Aldehyde Reduction | Ethanol | Increased Base Concentration | 3-(4-nitrophenyl)-2-propen-1-ol |

| Aldehyde Oxidation | Nickel(II) Schiff Base Complexes | Catalytic amount, with co-oxidant | 3-(4-nitrophenyl)propenoic acid |

| Arylpropene Oxidation | DDQ | Dichloromethane-water, room temp | Cinnamaldehydes |

Rearrangement and Cascade Reactions

Rearrangement and cascade reactions, also known as tandem or domino reactions, offer efficient synthetic routes to complex molecules from simpler starting materials in a single pot. numberanalytics.comnumberanalytics.com These reactions are characterized by high atom economy and reduced workup steps. numberanalytics.comnumberanalytics.com

A notable example of a cascade reaction involving a derivative of 3-(4-nitrophenyl)-2-propenal is the Michael-alkylation reaction. An organocatalyst-promoted reaction between (E)-3-(4-nitrophenyl)-2-propenal and dimethyl 2-bromomalonate can lead to the formation of cyclopropanes. acs.org However, by altering the base, a spontaneous ring-opening of the cyclopropane (B1198618) can occur through a Michael-alkylation-retro-Michael pathway to yield stereoselective α-substituted malonate α,β-unsaturated aldehydes. acs.org This highlights how reaction conditions can dramatically influence the outcome of a cascade process. acs.org

Tandem, or domino, reactions involving 3-(4-nitrophenyl)-2-propenal and its derivatives provide access to a variety of complex structures. numberanalytics.comnumberanalytics.com For instance, a four-component domino reaction involving an aromatic aldehyde, cyclopentanone, and cyanoacetamide under microwave irradiation has been developed to synthesize multifunctionalized quinazoline (B50416) derivatives. nih.gov This reaction proceeds through a series of transformations including Knoevenagel condensations, cycloaddition, and intramolecular additions. nih.gov

Another example is the synthesis of indoloquinoline alkaloids through a tandem reductive cyclization–dehydration approach. researchgate.net While not directly starting from 3-(4-nitrophenyl)-2-propenal, the strategies employed, such as the thermal cyclization of related propenal Schiff bases, demonstrate the potential of this class of compounds in domino reactions to build complex heterocyclic systems. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Key Intermediates/Pathways | Product |

| Michael-Alkylation-Retro-Michael | (E)-3-(4-nitrophenyl)-2-propenal, Dimethyl 2-bromomalonate | Organocatalyst, NaOAc | Ring-opening of cyclopropane | (E)-dimethyl 2-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]malonate |

| Four-Component Domino Reaction | Aromatic aldehyde, Cyclopentanone, Cyanoacetamide | Cs2CO3, Microwave | Knoevenagel intermediates, [4+2] cycloaddition | Multifunctionalized quinazoline derivatives |

| Tandem Reductive Cyclization | 2-nitroaryl derivative | Various (e.g., P(OEt)3) | Nitrene intermediate | Indoloquinoline alkaloids |

Heterocycle Formation and Functionalization

The reactive nature of 3-(4-nitrophenyl)-2-propenal makes it a valuable precursor for the synthesis of various heterocyclic compounds. The formation of these rings often involves the participation of the aldehyde, the double bond, and sometimes the nitro group.

The synthesis of quinoline-4-amines can be achieved from substituted 3-(2-nitrophenyl)isoxazoles through a reductive heterocyclization process using zinc or iron dust in acetic acid. nih.gov This demonstrates a heterocycle-to-heterocycle transformation where the nitrophenyl moiety is crucial for the final ring system. nih.gov

Furthermore, the general principles of heterocycle formation, such as the nucleophilic addition of a hydroxy group to a Michael acceptor, can be applied to derivatives of 3-(4-nitrophenyl)-2-propenal. beilstein-journals.org The electron-withdrawing nature of the nitrophenyl group makes the double bond susceptible to Michael addition, which can be the initial step in the formation of pyran or other oxygen-containing heterocycles. beilstein-journals.org

The reaction of 3-(4-nitrophenyl)-2-propenal with suitable reagents can also lead to the formation of nitrogen-containing heterocycles. For example, the reaction with arylhydrazones can lead to the formation of pyrrole (B145914) derivatives. researchgate.net

Synthesis of Pyrazolidinones and Isoxazolidinones from Propenals

The synthesis of five-membered heterocyclic compounds such as pyrazolidinones and isoxazolidinones can be achieved through the reaction of α,β-unsaturated aldehydes with appropriate binucleophiles. Organocatalytic methods have been developed for the synthesis of these structures from propenals. researchgate.netresearchgate.net

The general strategy involves a Michael/Aza-Michael reaction. univ-guelma.dz For the synthesis of pyrazolidinones, α-substituted propenals are reacted with activated hydrazines. researchgate.net This reaction is often catalyzed by a combination of pyrrolidine and benzoic acid under mild conditions, affording 4-substituted pyrazolidin-3-ols with high yields. univ-guelma.dz Subsequent oxidation of the pyrazolidin-3-ol intermediates, for instance with pyridinium (B92312) chlorochromate (PCC), leads to the corresponding 4-substituted-3-pyrazolidinones in nearly quantitative yields. researchgate.netuniv-guelma.dz

A similar pathway is employed for the synthesis of isoxazolidinones. In this case, the propenal is reacted with a hydroxylamine (B1172632) derivative, such as N-Cbz-hydroxylamine, to yield 4-substituted isoxazolidinones. researchgate.netresearchgate.netuniv-guelma.dz The use of chiral catalysts, like diarylprolinol trimethylsilyl (B98337) ethers, can facilitate the synthesis of these heterocyclic compounds in an optically active form with high enantioselectivity. researchgate.netresearchgate.net While these methods have been detailed for α-substituted propenals, the underlying Michael addition mechanism is applicable to β-substituted propenals like 2-Propenal, 3-(4-nitrophenyl)-.

Table 1: General Synthesis of Pyrazolidinones and Isoxazolidinones

| Starting Material | Reagent | Intermediate Product | Final Product | Catalyst/Conditions |

|---|---|---|---|---|

| α,β-Unsaturated Aldehyde | Activated Hydrazine | Pyrazolidin-3-ol | Pyrazolidin-3-one | 1. Pyrrolidine/Benzoic Acid 2. Oxidation (e.g., PCC) |

Formation of Indole (B1671886) and Carbazole (B46965) Derivatives

The framework of 2-Propenal, 3-(4-nitrophenyl)- can serve as a building block for the synthesis of more complex heterocyclic systems like indoles and carbazoles.

Indole Synthesis: A prominent method for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in 2-Propenal, 3-(4-nitrophenyl)- can react with a phenylhydrazine (B124118) to form the corresponding phenylhydrazone. This intermediate, upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), is expected to undergo a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to furnish a substituted indole. The nitro group on the phenyl ring is preserved during this transformation, leading to a nitrophenyl-substituted indole derivative. The synthesis of 2-(substituted phenyl)-1H-indoles has been successfully achieved using Fischer indole synthesis by reacting substituted acetophenones with phenylhydrazine. innovareacademics.in

Carbazole Synthesis: The synthesis of carbazole derivatives from 2-Propenal, 3-(4-nitrophenyl)- is a more complex, multi-step process. Typically, the indole ring is constructed first. Subsequently, the carbazole nucleus can be formed via annulation strategies. For instance, a Brønsted acid ionic liquid has been used to catalyze the [4+2] annulation of 3-(2,2-diethoxyethyl)-1,3-dicarbonyl compounds with indoles to synthesize carbazoles. openmedicinalchemistryjournal.com

Alternatively, palladium-catalyzed reactions are widely employed for carbazole synthesis. wvu.eduresearchgate.net One such route involves the intramolecular reductive N-heteroannulation of precursors like 2-(2-nitrophenyl)-2-cyclohexen-1-one. wvu.edu While the starting material is different, it demonstrates that a nitrophenyl group can be a key component in palladium-catalyzed cyclizations to form the carbazole ring system. It is conceivable that 2-Propenal, 3-(4-nitrophenyl)- could be chemically transformed into a suitable precursor for such a cyclization. For example, specific carbazole derivatives with a 4-nitrophenyl substituent have been synthesized from [3-(4-nitrobenzoyl)-1-(phenylsulfonyl)-1H-indol-2-yl]methyl pivalate (B1233124) through a reaction with benzofuran (B130515) or methylthiophene catalyzed by anhydrous SnCl₄. nih.gov

Table 2: Plausible Synthetic Pathways to Indole and Carbazole Derivatives

| Target Heterocycle | Proposed Method | Key Intermediate from 2-Propenal, 3-(4-nitrophenyl)- |

|---|---|---|

| Indole | Fischer Indole Synthesis | Phenylhydrazone of 2-Propenal, 3-(4-nitrophenyl)- |

| Carbazole | Annulation from Indole Precursor | Indole derivative |

Schiff Base Formation and Thermal Cyclization

The aldehyde functional group in 2-Propenal, 3-(4-nitrophenyl)- readily undergoes condensation with primary amines to form Schiff bases, also known as imines. nih.govresearchgate.net This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond of the Schiff base. researchgate.net

These Schiff bases are versatile intermediates for the synthesis of various heterocyclic compounds. A notable transformation is their thermal cyclization. Research on the analogous compound, 3-arylamino-3-(2-nitrophenyl)-propenal Schiff base, has shown that it undergoes thermal cyclization followed by a deoxygenation step. researchgate.netjchr.org When the hydrochloride salts of these Schiff bases are heated, they cyclize. Subsequent treatment with a deoxygenating agent like triethyl phosphite (B83602) facilitates the removal of an oxygen atom from the nitro group, leading to the formation of quindoline (B1213401) derivatives. jchr.org

A similar reaction pathway can be postulated for Schiff bases derived from 2-Propenal, 3-(4-nitrophenyl)-. The reaction of the propenal with an arylamine would yield a 3-arylamino-3-(4-nitrophenyl)-propenal Schiff base. Thermal treatment could then induce an intramolecular cyclization involving the vinyl system and the aromatic ring of the arylamine portion. The presence of the electron-withdrawing nitro group influences the electronic properties of the molecule, which can affect the conditions required for cyclization.

Table 3: Schiff Base Formation and Proposed Cyclization

| Reactant 1 | Reactant 2 (Primary Amine) | Product (Schiff Base) | Proposed Subsequent Reaction |

|---|---|---|---|

| 2-Propenal, 3-(4-nitrophenyl)- | Arylamine (e.g., Aniline) | N-(3-(4-nitrophenyl)allylidene)aniline | Thermal Cyclization |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-Propenal, 3-(4-nitrophenyl)-, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The spectrum of trans-4-nitrocinnamaldehyde reveals distinct signals for the aldehydic, vinylic, and aromatic protons. Analysis of a 400 MHz spectrum in deuterated chloroform (B151607) (CDCl₃) provides the following assignments. chemicalbook.com

The aldehydic proton (H-1) is the most deshielded, appearing as a doublet at approximately 9.80 ppm. chemicalbook.com This significant downfield shift is due to the electron-withdrawing nature of the carbonyl group and its magnetic anisotropy. chemicalbook.com It shows a coupling constant (J) of 7.5 Hz, indicating its interaction with the adjacent vinylic proton at C-2. chemicalbook.com

The vinylic protons (H-2 and H-3) form an AX system characteristic of a trans-alkene. The proton at C-2 (H-2) appears as a doublet of doublets around 6.83 ppm, being split by both the aldehydic proton (J = 7.5 Hz) and the other vinylic proton (J = 16.2 Hz). The large 16.2 Hz coupling constant is definitive for the trans geometry of the double bond. The proton at C-3 (H-3), adjacent to the aromatic ring, resonates further downfield at about 7.57 ppm as a doublet, due to coupling with H-2.

The aromatic protons on the 4-nitrophenyl ring appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the nitro group (H-5, H-9) are highly deshielded by the nitro group's strong electron-withdrawing effect and resonate around 8.31 ppm. The protons meta to the nitro group (H-6, H-8) appear slightly upfield at approximately 7.76 ppm. Both sets of aromatic protons typically exhibit a coupling constant of around 8-9 Hz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (-CHO) | ~9.80 | Doublet (d) | 7.5 |

| H-2 | ~6.83 | Doublet of Doublets (dd) | 16.2, 7.5 |

| H-3 | ~7.57 | Doublet (d) | 16.2 |

| H-5, H-9 (Aromatic) | ~8.31 | Doublet (d) | ~8.8 |

| H-6, H-8 (Aromatic) | ~7.76 | Doublet (d) | ~8.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For 2-Propenal, 3-(4-nitrophenyl)-, the aldehydic carbonyl carbon (C-1) is the most downfield signal, typically appearing in the 190-200 ppm range. Based on data from the closely related 4-nitrobenzaldehyde (B150856), which has a carbonyl signal at 190.3 ppm, the C-1 of the target compound is expected in a similar region. rsc.org The quaternary carbon of the aromatic ring attached to the nitro group (C-7) is also significantly downfield due to the deshielding effect of the nitro group, expected around 151 ppm. The other quaternary aromatic carbon (C-4) would appear near 140 ppm. The vinylic and aromatic carbons that are bonded to hydrogen atoms resonate in the 120-150 ppm region. rsc.orgbhu.ac.in Specifically, the aromatic carbons ortho to the nitro group (C-5, C-9) are expected around 130.5 ppm, while those meta (C-6, C-8) are expected around 124.3 ppm, based on the benzaldehyde (B42025) analogue. rsc.org The vinylic carbons (C-2 and C-3) will also fall within this aromatic region, with their exact positions influenced by the conjugation of the system.

| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) | Notes |

|---|---|---|

| C-1 (C=O) | 190 - 194 | Aldehyde carbonyl, most downfield signal. |

| C-7 (Ar-NO₂) | ~151 | Quaternary carbon, deshielded by nitro group. |

| C-3 (=CH-Ar) | 145 - 150 | Vinylic carbon, deshielded by conjugation and aromatic ring. |

| C-4 (Ar-C=) | ~140 | Quaternary carbon. |

| C-5, C-9 (Ar-CH) | 129 - 131 | Aromatic CH ortho to nitro group. |

| C-2 (=CH-CHO) | 127 - 130 | Vinylic carbon, deshielded by carbonyl group. |

| C-6, C-8 (Ar-CH) | ~124 | Aromatic CH meta to nitro group. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that identify the functional groups present in a molecule. The absorption of IR radiation or the scattering of laser light excites molecular vibrations (stretching, bending, etc.), and the frequencies of these vibrations are characteristic of specific chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The gas-phase IR spectrum of 2-Propenal, 3-(4-nitrophenyl)- shows several characteristic absorption bands that confirm its structure. rsc.org

The most prominent peaks are associated with the nitro, carbonyl, and alkene moieties. The strong electron-withdrawing nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. The conjugated aldehyde C=O stretch is a strong, sharp absorption expected around 1700-1705 cm⁻¹, a lower frequency than a saturated aldehyde due to resonance stabilization. The C=C stretching vibration of the alkene appears in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations are also observed in the 1475-1610 cm⁻¹ range. Additionally, characteristic C-H stretching peaks for the aromatic and vinylic protons appear above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weaker bands around 2800 and 2750 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic & Vinylic C-H |

| ~2800, ~2750 | C-H Stretch | Aldehyde C-H |

| ~1705 | C=O Stretch | Conjugated Aldehyde |

| ~1625 | C=C Stretch | Alkene |

| ~1610, ~1475 | C=C Stretch | Aromatic Ring |

| ~1520 | N-O Asymmetric Stretch | Nitro Group |

| ~1350 | N-O Symmetric Stretch | Nitro Group |

| ~855 | C-N Stretch | Aromatic C-N |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no preparation. In ATR-IR, an infrared beam is passed through a crystal of high refractive index (such as diamond or germanium). The sample is placed in direct contact with the crystal, and an evanescent wave penetrates a few micrometers into the sample, where it can be absorbed.

This technique is particularly advantageous for analyzing crystalline solids like 2-Propenal, 3-(4-nitrophenyl)-. It eliminates the need for grinding the sample with potassium bromide (KBr) to form a pellet, a process which can sometimes induce polymorphic changes or absorb atmospheric moisture. ATR-IR provides a rapid, reproducible, and non-destructive way to obtain a high-quality vibrational spectrum of the solid material. The resulting spectrum is very similar to a traditional transmission FTIR spectrum, showing the same characteristic absorption bands for the nitro, carbonyl, alkene, and aromatic functional groups, making it an efficient tool for routine identification and quality control.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a compound. For 2-Propenal, 3-(4-nitrophenyl)-, the Raman spectrum is predicted to be rich in information, reflecting its distinct functional groups: the nitro group (NO₂), the aromatic ring, the alkene double bond (C=C), and the aldehyde carbonyl group (C=O).

Based on studies of analogous compounds like 4-nitrobenzaldehyde, key vibrational modes can be assigned. The symmetric and asymmetric stretching vibrations of the NO₂ group are expected to produce strong Raman bands. The aldehyde C-H stretch and the carbonyl C=O stretch would also be prominent. The presence of the propenal linker introduces vibrations from the C=C double bond and vinylic C-H bonds.

Table 1: Predicted Major Raman Bands for 2-Propenal, 3-(4-nitrophenyl)-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aldehyde C-H Stretch | ~2850 | Medium |

| Carbonyl (C=O) Stretch | ~1700 | Strong |

| Alkene (C=C) Stretch | ~1625 | Strong |

| Aromatic Ring Stretch | ~1600 | Strong |

| NO₂ Asymmetric Stretch | ~1520 | Strong |

| NO₂ Symmetric Stretch | ~1345 | Very Strong |

These characteristic peaks allow for the unambiguous identification of the compound and can be used to study its interactions in various chemical environments. physicsopenlab.org For instance, if the compound is adsorbed onto a material, shifts in these Raman bands could indicate specific molecule-surface interactions. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of 2-Propenal, 3-(4-nitrophenyl)- is dominated by its extensive conjugated π-electron system, which includes the phenyl ring, the propenal group, and the nitro group. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), pushing the absorption bands to longer wavelengths. utoronto.calibretexts.org

The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions. uni-muenchen.denih.govresearchgate.net

A very strong absorption band is predicted at shorter wavelengths, likely around 250-270 nm. This band is attributed to a π→π* transition involving the nitrobenzene (B124822) chromophore. nih.gov

A band of intermediate intensity is expected around 300-320 nm, corresponding to a π→π* transition primarily within the conjugated cinnamaldehyde (B126680) system. uni-muenchen.deresearchgate.net The extended conjugation from the propenal group causes a bathochromic (longer wavelength) shift compared to 4-nitrobenzaldehyde alone. utoronto.ca

A much weaker band at longer wavelengths, potentially around 350 nm, can be assigned to the n→π* transition, which involves exciting a non-bonding electron from the oxygen atom of the carbonyl group into an anti-bonding π* orbital. uni-muenchen.denih.govresearchgate.net

The position and intensity of these bands can be sensitive to the solvent environment, a phenomenon known as solvatochromism. uni-muenchen.de

Table 2: Expected UV-Vis Absorption Maxima (λₘₐₓ) for 2-Propenal, 3-(4-nitrophenyl)-

| Transition Type | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Associated Chromophore |

| π → π | ~260 | High (~10,000) | Nitrophenyl group |

| π → π | ~310 | Medium-High (~5,000) | Full conjugated system |

| n → π* | ~350 | Low (~100) | Carbonyl group |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and crucial information about the molecular structure through fragmentation patterns. chemguide.co.uk

For 2-Propenal, 3-(4-nitrophenyl)-, with a molecular formula of C₉H₇NO₃, the molecular weight is 177.16 g/mol . nist.govnih.govscbt.com The mass spectrum is expected to show a strong molecular ion peak (M⁺) at m/z = 177.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for this compound would include:

Loss of a hydrogen radical (-H•): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z = 176 (M-1). libretexts.org

Loss of the formyl radical (-CHO•): Cleavage of the bond between the vinyl group and the aldehyde, resulting in a peak at m/z = 148 (M-29). libretexts.org

Loss of the nitro group (-NO₂•): A characteristic fragmentation for nitroaromatic compounds, producing a significant peak at m/z = 131 (M-46).

Loss of nitric oxide (-NO•): Another common pathway for nitroaromatics, giving a peak at m/z = 147 (M-30).

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-Propenal, 3-(4-nitrophenyl)-

| m/z | Proposed Fragment | Identity of Lost Neutral |

| 177 | [C₉H₇NO₃]⁺• | (Molecular Ion) |

| 176 | [C₉H₆NO₃]⁺ | H• |

| 148 | [C₈H₆NO]⁺ | CHO• |

| 147 | [C₉H₇O₂]⁺• | NO• |

| 131 | [C₉H₇O]⁺ | NO₂• |

X-ray Crystallography and Diffraction Studies

If a suitable crystal of a derivative were analyzed, this technique would provide invaluable information, including:

Unambiguous Molecular Structure: Confirming the connectivity of all atoms.

Stereochemistry: Defining the trans or cis configuration of the alkene double bond.

Conformational Details: Determining the planarity of the molecule and the dihedral angle between the phenyl ring and the propenal plane.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying hydrogen bonds or π-π stacking interactions that govern the solid-state structure.

This detailed structural knowledge is fundamental for understanding the compound's physical properties and for rational molecular design.

Beyond single-crystal analysis, X-ray diffraction (XRD) is a versatile tool for characterizing bulk materials. If 2-Propenal, 3-(4-nitrophenyl)- were incorporated into materials such as polymer thin films or used as a precursor for materials like hydrochars, XRD would be essential for structural analysis.

In these contexts, XRD can determine:

Crystallinity: Quantifying the ratio of crystalline to amorphous content in a material.

Phase Identification: Identifying any crystalline phases that form within a composite material.

Crystallite Size: Estimating the size of crystalline domains, which can influence the material's mechanical and optical properties.

Preferred Orientation (Texture): In thin films, XRD can reveal if the crystalline domains are oriented in a specific direction relative to the substrate.

For example, if the compound were dispersed in a polymer film, XRD could determine whether it exists as amorphous molecules or forms distinct crystalline nanoparticles, a critical factor for the material's performance.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Propenal, 3-(4-nitrophenyl)-. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties, including structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. mpg.de Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and mPW1PW91 are commonly employed for these calculations. conicet.gov.ar The B3LYP functional, a hybrid method, is widely used for optimizing molecular geometries and predicting vibrational frequencies. researchgate.net The choice of basis set, such as 6-31G(d) or the more extensive 6-311++G(d,p), is crucial for obtaining accurate results. physchemres.orgmdpi.com

DFT methods are routinely used to calculate optimized geometries, thermodynamic parameters, and electronic properties. conicet.gov.arresearchgate.net For instance, studies on related chalcone (B49325) and benzaldehyde (B42025) derivatives have successfully used the B3LYP method to investigate structural parameters, vibrational spectra, and electronic characteristics, showing good agreement between theoretical predictions and experimental data. researchgate.netnih.gov While specific DFT studies focusing exclusively on 2-Propenal, 3-(4-nitrophenyl)- are not extensively detailed in the searched literature, the methodologies are well-established for this class of compounds. researchgate.netmanipal.edu

Table 1: Common DFT Functionals and Basis Sets

| Method Type | Name | Description |

|---|---|---|

| Functional | B3LYP | A hybrid exchange-correlation functional that combines Hartree-Fock theory with DFT. Widely used for geometry optimization and frequency calculations. conicet.gov.ar |

| Functional | mPW1PW91 | A modified Perdew-Wang exchange and Perdew-Wang 91 correlation functional, also used for geometry and electronic property calculations. conicet.gov.ar |

| Basis Set | 6-31G(d) | A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms, providing a good balance for structural calculations. conicet.gov.ar |

| Basis Set | LANL2DZ | A Los Alamos National Laboratory double-zeta basis set, often used for systems containing heavier elements, incorporating effective core potentials. researchgate.net |

Semi-empirical methods offer a computationally less intensive alternative to ab initio and DFT methods, making them suitable for larger molecules. nih.gov These methods are derived from the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. mpg.deuni-muenchen.de The most common methods, including AM1 (Austin Model 1) and PM3 (Parametric Model 3), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. nih.govuni-muenchen.de

AM1 was developed as an improvement over the earlier MNDO method, particularly in its description of hydrogen bonds. nih.gov PM3 is a reparameterization of AM1, often providing different results for non-bonded interactions. scispace.com These methods are used to calculate heats of formation, molecular geometries, and dipole moments. scispace.com Although powerful for rapid screening and for very large systems, specific applications of AM1 and PM3 methods for a detailed analysis of 2-Propenal, 3-(4-nitrophenyl)- were not found in the provided search results.

Geometry optimization is a computational process used to find the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement. physchemres.org This procedure is a standard component of most quantum chemical calculations and is essential for determining the equilibrium bond lengths, bond angles, and dihedral angles. conicet.gov.ar For a molecule like 2-Propenal, 3-(4-nitrophenyl)-, which has rotatable bonds, conformational analysis is crucial to identify the most stable conformer(s). The process involves systematically changing dihedral angles and performing energy calculations to map the potential energy surface.

DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are frequently used for accurate geometry optimization. physchemres.org The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by vibrational frequency calculations showing no imaginary frequencies. nih.gov The resulting optimized geometry provides the foundation for calculating other molecular properties like electronic structure and vibrational spectra.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. irjweb.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. irjweb.com

These orbital energies are used to calculate global reactivity descriptors, which provide insight into the chemical behavior of the molecule. nih.govresearchgate.net

Table 2: Global Reactivity Descriptors from HOMO/LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons. |

| Electronegativity (χ) | -μ | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |

Formulas are based on Koopmans' theorem.

Vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. stackexchange.com This analysis serves two main purposes: it confirms that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of vibrational modes observed in experimental spectra. nih.gov

DFT calculations, particularly with the B3LYP functional, have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental data, although a scaling factor is often applied to correct for systematic errors. physchemres.orgresearchgate.net For 2-Propenal, 3-(4-nitrophenyl)-, this analysis would help assign characteristic vibrations such as the C=O stretching of the aldehyde group, the C=C stretching of the propenal backbone, and the symmetric and asymmetric stretching modes of the nitro (NO₂) group. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reaction mechanism, researchers can understand how reactants are converted into products, identify any intermediate species, and determine the rate-limiting step of the reaction. This involves mapping the potential energy surface that connects reactants and products. nih.gov

A critical point on this surface is the transition state (TS), which represents the highest energy barrier along the reaction coordinate. youtube.com Locating the transition state geometry and calculating its energy is essential for determining the activation energy of the reaction. Methods like nudged elastic band (NEB) or relaxed surface scans can be used to find an initial guess for the TS, which is then precisely optimized. nih.govyoutube.com A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. stackexchange.com

Studies on the reactions of similar α,β-unsaturated aldehydes, such as the Michael addition to cinnamaldehyde (B126680), have been successfully investigated using DFT to understand catalyst regeneration and solvent effects, demonstrating the power of these methods. nih.govresearchgate.net While specific reaction mechanism modeling for 2-Propenal, 3-(4-nitrophenyl)- was not found in the search results, these established computational strategies would be directly applicable.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are widely employed to calculate the electronic absorption spectra of organic molecules. These calculations provide valuable information on excitation energies, oscillator strengths, and the nature of electronic transitions, which can be correlated with experimental UV-Vis spectra.

For 2-Propenal, 3-(4-nitrophenyl)-, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to various electronic transitions, such as π → π* and n → π* transitions. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. By comparing the computed spectra with experimentally recorded spectra in different solvents, a deeper understanding of the electronic structure and solvatochromic effects can be achieved.

A hypothetical data table based on typical TD-DFT calculations for similar compounds is presented below to illustrate the type of information that can be obtained.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|

| S1 | 350 | 0.05 | HOMO -> LUMO+1 | n → π |

| S2 | 310 | 0.85 | HOMO -> LUMO | π → π |

| S3 | 280 | 0.12 | HOMO-1 -> LUMO | π → π* |

Note: The data in this table is illustrative and not based on a specific published computational study of 2-Propenal, 3-(4-nitrophenyl)-.

Studies of Photochemical Excited States

The photochemical reactivity of a molecule is intrinsically linked to the nature of its electronically excited states. Computational methods are instrumental in mapping the potential energy surfaces of these excited states, identifying key intermediates, and elucidating reaction mechanisms. For 2-Propenal, 3-(4-nitrophenyl)-, with its conjugated system and nitro group, studies of photochemical excited states can reveal pathways for processes such as photoisomerization, photocycloaddition, or photoreduction.

Ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), can provide a more accurate description of the electronic structure in cases where single-reference methods like TD-DFT may fail, particularly for systems with significant multireference character or near conical intersections.

Key aspects that can be investigated include:

Excited State Geometries: Optimization of the molecular geometry in the first excited singlet (S1) and triplet (T1) states to identify changes upon photoexcitation.

Energy Gaps: Calculation of the energy difference between the ground and excited states (vertical and adiabatic excitation energies).

Reaction Pathways: Mapping the minimum energy path on the excited-state potential energy surface to identify transition states and intermediates.

A hypothetical data table summarizing key excited-state properties is shown below.

| Property | S0 (Ground State) | S1 (Excited Singlet) | T1 (Excited Triplet) |

|---|---|---|---|

| Energy (Hartree) | -647.XXXX | -647.YYYY | -647.ZZZZ |

| Dipole Moment (Debye) | X.XX | Y.YY | Z.ZZ |

| Key Dihedral Angle (°) | 179.5 | 150.2 | 135.8 |

Note: The data in this table is illustrative and not based on a specific published computational study of 2-Propenal, 3-(4-nitrophenyl)-.

Advanced Computational Approaches in Organic Chemistry

The field of computational organic chemistry is continually evolving, with the development of more sophisticated methods to tackle complex chemical problems. For a molecule like 2-Propenal, 3-(4-nitrophenyl)-, advanced computational approaches can provide a more nuanced understanding of its behavior.

These approaches may include:

Non-adiabatic Dynamics Simulations: These simulations can model the time evolution of the molecule after photoexcitation, including transitions between different electronic states (internal conversion and intersystem crossing). This is crucial for understanding the quantum yields of different photochemical processes.

QM/MM (Quantum Mechanics/Molecular Mechanics) Methods: To study the behavior of the compound in a condensed phase (e.g., in solution or embedded in a biological system), QM/MM methods can be employed. In this approach, the chromophore itself is treated with a high level of quantum mechanics, while the surrounding environment is described using classical molecular mechanics, providing a balance between accuracy and computational cost.

Machine Learning and AI: Emerging applications of machine learning and artificial intelligence can be used to accelerate the discovery of new photoreactive molecules by predicting their properties based on large datasets of known compounds.

These advanced methods, while computationally demanding, offer the potential for a highly detailed and accurate picture of the chemical and physical properties of 2-Propenal, 3-(4-nitrophenyl)-.

Applications in Advanced Organic Synthesis and Chemical Transformations

Asymmetric Catalysis Substrate

The electrophilic nature of the β-carbon in the propenal moiety makes 2-Propenal, 3-(4-nitrophenyl)- an excellent Michael acceptor. This reactivity is central to its use as a substrate in asymmetric catalysis, where chiral catalysts are employed to control the stereochemical outcome of bond-forming reactions. For instance, in the synthesis of chiral cyclopropanes, the addition of a nucleophile to the double bond of 2-Propenal, 3-(4-nitrophenyl)- can be rendered enantioselective by a suitable chiral catalyst. The resulting chiral intermediate can then undergo intramolecular cyclization to yield enantiomerically enriched cyclopropane (B1198618) derivatives. While direct studies on 2-Propenal, 3-(4-nitrophenyl)- as an asymmetric catalysis substrate are specific, the broader class of nitro-substituted chalcones and cinnamaldehydes are well-established substrates in asymmetric Michael additions and related transformations, highlighting the potential of this compound in similar contexts.

Building Block for Complex Molecule Synthesis (e.g., cyclopropanes, indoles, carbazoles)

The diverse functional groups present in 2-Propenal, 3-(4-nitrophenyl)- make it a valuable starting material for the synthesis of a range of complex organic molecules.

The synthesis of cyclopropanes from 2-Propenal, 3-(4-nitrophenyl)- and its derivatives often involves a Michael addition followed by an intramolecular nucleophilic substitution. nih.gov The electron-withdrawing nitro group activates the double bond for nucleophilic attack. Various methods, including the Corey-Chaykovsky reaction, can be employed for the construction of the cyclopropane ring. nih.gov The resulting nitro-substituted phenylcyclopropanes are useful intermediates for further synthetic manipulations.

Table 1: Synthesis of Cyclopropane Derivatives

| Reactant | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| β-nitrostyrene derivative | 1,3-dicarbonyl compound | (diacetoxyiodo)benzene, tetrabutylammonium (B224687) iodide | Acylated nitrocyclopropane | beilstein-journals.org |

| Hindered ketone | Alcohol | Iridium catalyst, KOH | α-cyclopropyl ketone | nih.gov |

The nitro group and the propenal functionality of 2-Propenal, 3-(4-nitrophenyl)- are key to its application in indole (B1671886) synthesis. The nitro group can be reduced to an amino group, which can then participate in a cyclization reaction with the aldehyde or a derivative thereof. One of the classical methods for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov While not a direct application of 2-Propenal, 3-(4-nitrophenyl)-, the underlying principle of using a nitro-aromatic precursor for the formation of the indole ring is a common strategy. researchgate.net

2-Propenal, 3-(4-nitrophenyl)- and related 2-nitrocinnamaldehydes are valuable precursors for the synthesis of carbazoles. A notable method involves the condensation of a 2-nitrocinnamaldehyde (B74183) with a β-ketoester or a 1,3-diaryl-2-propanone in the presence of a base like cesium carbonate. researchgate.net This reaction proceeds through a Michael addition followed by an intramolecular cyclization involving the nitro group, leading to the formation of the carbazole (B46965) skeleton. researchgate.net

Table 2: Synthesis of Carbazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 2-nitrocinnamaldehyde | β-ketoester | Cs2CO3 | Functionalized carbazole | researchgate.net |

| 2-nitrochalcone | 1,3-diaryl-2-propanone | Cs2CO3 | Functionalized carbazole | researchgate.net |

| Indole | Ketone and nitroolefin | NH4I | Diversified carbazole | organic-chemistry.org |

Role in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade (or domino) reactions are efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step. nih.gov The structure of 2-Propenal, 3-(4-nitrophenyl)- makes it an ideal candidate for participation in such reactions. The aldehyde can undergo condensation with a variety of nucleophiles, while the activated double bond can act as a Michael acceptor. This dual reactivity allows for the sequential formation of multiple bonds in a controlled manner. For example, in a hypothetical MCR, 2-Propenal, 3-(4-nitrophenyl)- could react with an amine and a carbon nucleophile, leading to the rapid assembly of a complex molecular scaffold. Cascade reactions involving this compound could be initiated by a Michael addition, which then triggers a series of intramolecular transformations.

Precursor for Heterocyclic Chemistry

Beyond indoles and carbazoles, 2-Propenal, 3-(4-nitrophenyl)- serves as a precursor for a wide array of other heterocyclic compounds. The presence of the α,β-unsaturated aldehyde and the nitro group allows for various cyclization strategies. For instance, reaction with hydrazines can lead to the formation of pyridazinone derivatives. ekb.eg Furthermore, the nitro group can be a versatile handle for the introduction of other functionalities or for participating in reductive cyclization reactions to form nitrogen-containing heterocycles. nih.gov The synthesis of thieno[2,3-c]isoquinolines from precursors bearing a nitro-phenyl group highlights the broad utility of such building blocks in constructing complex heterocyclic systems. nih.gov

Applications in Catalytic Systems (e.g., Palladium-catalyzed reactions)

The chemical structure of 2-Propenal, 3-(4-nitrophenyl)- contains two key functionalities that are amenable to palladium-catalyzed transformations: the carbon-carbon double bond and the nitro-aromatic ring. Palladium catalysts are widely used in cross-coupling reactions, and the double bond of 2-Propenal, 3-(4-nitrophenyl)- could potentially participate in reactions such as the Heck reaction. researchgate.netmdpi.com More significantly, the nitro group can be a precursor to an amino group, which can then be transformed into a diazonium salt. This diazonium salt can subsequently be used in various palladium-catalyzed cross-coupling reactions, including the Suzuki and Heck reactions, to introduce a wide range of substituents onto the aromatic ring. Additionally, palladium catalysts are effective for the reduction of nitro groups to amines, a key transformation in many of the synthetic applications discussed above. researchgate.net

Photochemistry and Photoreactivity

Photoisomerization Studies of Related Compounds

While specific studies on the photoisomerization of 2-Propenal, 3-(4-nitrophenyl)- are not extensively detailed in the available literature, the photochemical behavior of related chalcone (B49325) derivatives suggests that E/Z isomerization around the central carbon-carbon double bond is a highly probable photoreaction. For instance, studies on (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one have demonstrated that upon irradiation with UV light, the E isomer can be transformed into the Z isomer. researchgate.net This transformation is driven by the absorption of light, which populates an excited state where the rotational barrier around the double bond is significantly lower than in the ground state.

The extent of photoisomerization and the position of the photostationary state (the equilibrium mixture of E and Z isomers under irradiation) are influenced by several factors, including the excitation wavelength, solvent polarity, and the nature of the substituents on the aromatic rings. In the case of 2-Propenal, 3-(4-nitrophenyl)-, the strong electron-withdrawing nature of the nitro group is expected to play a significant role in the electronic distribution of the excited state, thereby affecting the efficiency of the isomerization process. The reverse Z to E isomerization can often be induced by irradiation at a different wavelength or thermally. researchgate.net For some chalcones, the back-relaxation from the Z to the more stable E isomer can be very slow or negligible, making them suitable for applications such as permanent optical storage. researchgate.net

It is also noteworthy that in some α-methylated chalcones, E/Z isomerization can be induced by singlet oxygen, even under low-energy light that does not directly excite the chalcone. nih.gov This proceeds through a postulated 1,2-dioxatetra-methylene biradical intermediate, leading to a thermodynamic mixture of E/Z isomers. nih.gov

Photochemical Cycloaddition Reactions

Chalcones and related α,β-unsaturated carbonyl compounds are known to undergo [2+2] photocycloaddition reactions, typically leading to the formation of cyclobutane (B1203170) dimers. researchgate.net This type of reaction is a characteristic photoreaction of compounds containing a carbon-carbon double bond in conjugation with a carbonyl group. Upon UV irradiation, these molecules can form rigid, crosslinked structures. researchgate.net The dimerization reaction of chalcones is often accompanied by photobleaching in the near-ultraviolet region (300-380 nm). researchgate.net

The stereochemistry of the resulting cyclobutane derivatives can vary, with the formation of syn or anti and head-to-head or head-to-tail isomers being possible. researchgate.netnsf.gov The specific stereoisomers formed are dependent on factors such as the reaction medium (solution vs. solid state), the presence of sensitizers, and the specific substitution pattern of the chalcone. The reaction is believed to proceed through an excited triplet state of the chalcone, which then reacts with a ground-state molecule to form a biradical intermediate that subsequently cyclizes to the cyclobutane product.

While direct studies on the photocycloaddition of 2-Propenal, 3-(4-nitrophenyl)- are scarce, the general reactivity of chalcones strongly suggests that it would be capable of undergoing such reactions. researchgate.net The presence of the nitro group could influence the excited state properties and, consequently, the efficiency and stereochemical outcome of the cycloaddition.

Excited State Dynamics and Quenching Phenomena

The photochemistry of 2-Propenal, 3-(4-nitrophenyl)- is dictated by the behavior of its electronic excited states. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to a singlet excited state (S₁ or higher). Nitroaromatic compounds are known to exhibit complex excited-state dynamics, often characterized by efficient intersystem crossing (ISC) from the singlet excited state to a triplet excited state (T₁). nih.gov This is due to the presence of the nitro group, which can facilitate spin-orbit coupling.

For nitroaromatic compounds, fluorescence quantum yields are often very low. rsc.org This is because non-radiative decay pathways, such as internal conversion and intersystem crossing, are typically much faster than radiative decay (fluorescence). The addition of a nitro group to a chromophore is known to promote fluorescence quenching through intersystem crossing to a non-radiative triplet state. nih.gov In some cases, increasing solvent polarity can further enhance fluorescence quenching. rsc.org